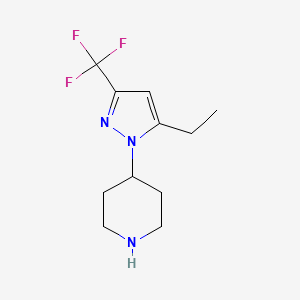

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine

Description

Properties

IUPAC Name |

4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N3/c1-2-8-7-10(11(12,13)14)16-17(8)9-3-5-15-6-4-9/h7,9,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHCDNBGRMDCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2CCNCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Substituted Pyrazole Intermediate

The pyrazole ring substituted at the 3-position with a trifluoromethyl group and at the 5-position with an ethyl group can be synthesized through cyclization reactions involving hydrazines and β-diketones or equivalents bearing the trifluoromethyl and ethyl substituents.

- Typical reagents:

- Trifluoromethyl-substituted β-diketones or α,β-unsaturated ketones.

- Ethyl hydrazine derivatives or hydrazine hydrate.

- Conditions:

- Acidic or basic catalysis under reflux.

- Solvents such as ethanol or acetic acid.

- Outcome:

- Formation of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.

Attachment of Pyrazole to Piperidine

The coupling of the pyrazole ring to the piperidine ring is commonly achieved by nucleophilic substitution at the nitrogen of piperidine or via palladium-catalyzed cross-coupling reactions if a suitable leaving group is present.

- Method A: N-Alkylation

- Reacting 5-ethyl-3-(trifluoromethyl)-1H-pyrazole with 4-halopiperidine derivatives under basic conditions.

- Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

- Heating to promote substitution.

- Method B: Palladium-Catalyzed Cross-Coupling

- Using boronate esters or halides of piperidine and pyrazole derivatives.

- Catalysts such as Pd(PPh3)4 or PdXPhos complexes.

- Base such as potassium phosphate.

- Solvents like 1,4-dioxane/water mixtures.

- Microwave or conventional heating to enhance reaction rates.

Purification and Salt Formation

- The final product is often isolated as a hydrochloride salt for stability and ease of handling.

- Purification methods include:

- Column chromatography.

- Recrystallization from suitable solvents.

- Preparative HPLC if high purity is required.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Cyclization of trifluoromethyl-substituted diketone with ethyl hydrazine hydrate in ethanol under reflux | Formation of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole intermediate | High yield (>80%) reported |

| 2 | N-alkylation of pyrazole with 4-chloropiperidine in DMF, K2CO3 base, 80-100°C, 12-24 h | Coupling to form this compound | Moderate to good yield (60-75%) |

| 3 | Conversion to hydrochloride salt by treatment with HCl in ether or ethanol | Salt formation for purification and stability | High purity product |

Research Findings and Optimization

- Introduction of trifluoromethyl groups on the pyrazole ring enhances lipophilicity and metabolic stability, which is beneficial for biological activity.

- The ethyl substituent at the 5-position of pyrazole influences the regioselectivity during cyclization and affects the electronic properties of the molecule.

- Optimization of the coupling step (N-alkylation or Pd-catalyzed cross-coupling) is critical to maximize yield and minimize side reactions such as over-alkylation or decomposition.

- Use of microwave-assisted synthesis has been reported to shorten reaction times and improve yields in similar pyrazole-piperidine syntheses.

- Purification as hydrochloride salts improves compound handling and reproducibility in biological assays.

Data Table Summarizing Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring synthesis | Cyclization | Trifluoromethyl diketone + ethyl hydrazine | Reflux in ethanol, acidic/basic catalyst | >80 | High regioselectivity |

| Pyrazole-piperidine coupling | N-alkylation | Pyrazole + 4-halopiperidine + K2CO3 | DMF, 80-100°C, 12-24 h | 60-75 | Moderate to good yield |

| Alternative coupling | Pd-catalyzed cross-coupling | Boronate ester + aryl halide + Pd catalyst | 1,4-dioxane/H2O, 80°C, 4-16 h | 65-85 | Requires catalyst and base |

| Purification | Salt formation | HCl in ether/ethanol | Room temp | - | Improves stability and purity |

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

Substitution: The trifluoromethyl and ethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Neurological Disorders

Research indicates that 4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine may act as a modulator of trace amine-associated receptors (TAARs). Compounds with similar structures have shown partial agonist activity at these receptors, suggesting potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and schizophrenia. The trifluoromethyl group contributes to enhanced interactions with biological targets, which could improve efficacy in therapeutic applications.

Pharmacological Studies

Interaction studies have focused on the compound's binding affinity to various receptors, including TAARs and dopamine transporters. Techniques such as radioligand binding assays have demonstrated that this compound may exhibit favorable profiles with low off-target effects compared to traditional drugs.

The compound has shown promising biological activities:

- Anticonvulsant : Similar pyrazole derivatives are known for their anticonvulsant properties, indicating that this compound may also possess such effects.

- Analgesic : Research has indicated potential analgesic properties, which warrant further investigation into its mechanisms of action.

- Anti-inflammatory : The structural characteristics of pyrazole derivatives often correlate with anti-inflammatory effects, suggesting this compound may be beneficial in inflammatory conditions.

Material Science Applications

The unique structural features of this compound also open avenues for applications in material science. Pyrazole-based materials have been explored for their potential use in organic electronics and solar cells. The synthesis of novel materials incorporating this compound could lead to advancements in these fields.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of related compounds:

- Study on Neurological Effects : A study highlighted the antidepressant-like effects of piperazine derivatives similar to this compound, suggesting a promising avenue for mood disorder treatments .

- Anticancer Activity : Research into piperazine compounds has shown significant cytotoxic effects against various cancer cell lines, indicating that modifications to the piperidine structure could enhance anticancer properties.

- Enzyme Inhibition : Related compounds have demonstrated the ability to inhibit key enzymes involved in physiological processes, which may contribute to therapeutic benefits in cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in pyrazole substituents, linker groups, or core structures. Key differences in molecular properties and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Pyrazole-Piperidine Derivatives

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group at position 3 is a common feature in COX-2 inhibitors (e.g., celecoxib derivatives), where it enhances selectivity and potency . Ethyl vs. Aryl vs. Alkyl Substituents: The 4-chlorophenyl group in 902836-38-8 introduces aromaticity, which could enhance π-π stacking interactions in enzyme binding pockets, a property absent in alkyl-substituted analogs .

Synthetic Accessibility :

- Celecoxib derivatives () are synthesized via sulfonylthiourea intermediates, while pyrazole-piperidine compounds (e.g., 2098136-68-4 ) likely involve nucleophilic substitution or cross-coupling reactions .

Physicochemical Properties :

- Melting points for trifluoromethyl-pyrazole derivatives range from 149–151°C (e.g., compound 43 in ), suggesting crystalline stability .

- Hydrochloride salts (e.g., C₉H₁₃ClF₃N₃ ) exhibit improved solubility in polar solvents compared to free bases .

Limitations and Challenges

- Data Gaps : The exact compound lacks direct experimental data (e.g., melting point, bioactivity), necessitating extrapolation from analogs.

- Stereochemical Complexity : Piperidine conformations and pyrazole regiochemistry (1H vs. 2H tautomers) may influence biological outcomes but are underexplored in the evidence.

Biological Activity

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is a novel compound that integrates a piperidine ring with a pyrazole moiety, characterized by the presence of a trifluoromethyl group. This structural configuration suggests significant potential for biological activity, particularly in pharmacological applications targeting neurological and psychiatric disorders.

Molecular Structure and Properties

The molecular formula of this compound is C13H16F3N3, with a molecular weight of approximately 281.29 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological membranes and targets .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Modulation of Trace Amine-Associated Receptors (TAARs) : This compound may act as a partial agonist at TAARs, which are implicated in neurological functions and disorders such as ADHD and schizophrenia .

- Anticancer Potential : Pyrazole derivatives have been extensively studied for their anticancer properties. Compounds containing pyrazole structures have shown efficacy against multiple cancer cell lines, indicating that this compound may also exhibit similar effects .

The biological activity of this compound can be attributed to its ability to bind selectively to various receptors. Interaction studies utilizing radioligand binding assays have shown promising results regarding its binding affinity to TAARs and dopamine transporters, suggesting a favorable pharmacological profile with minimal off-target effects .

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrazole derivatives in medicinal chemistry:

- Neuropharmacology : Research has indicated that compounds with similar structures can effectively modulate neurotransmitter systems, making them candidates for treating ADHD and schizophrenia .

- Anticancer Activity : In vitro studies have demonstrated that pyrazole-containing compounds can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanisms involve apoptosis induction and inhibition of critical cancer-related targets such as topoisomerase II and EGFR .

- Synthetic Pathways : The synthesis of this compound has been explored through various methods, emphasizing its accessibility for further modifications aimed at enhancing its pharmacological profile .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-Ethyl-4-methyl-pyrazole | Pyrazole derivative | Good affinity for TAARs |

| 5-Methyl-3-trifluoromethyl-pyrazole | Trifluoromethyl-substituted | Potential CNS activity |

| 4-Methylpiperidine derivatives | Piperidine backbone | Varied biological activities |

Uniqueness : The combination of the trifluoromethyl group and ethyl substitution on the pyrazole ring distinguishes this compound from others, potentially enhancing its biological activity and receptor selectivity .

Q & A

Q. What are the recommended multi-step synthetic routes for 4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine, and how can reaction intermediates be characterized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with heterocyclic ring formation. For example:

Pyrazole Ring Synthesis : React ethyl trifluoromethyl ketone with hydrazine derivatives under acidic conditions to form the 3-(trifluoromethyl)pyrazole core.

Piperidine Functionalization : Use nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperidine moiety.

Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.

Intermediate Characterization :

- NMR Spectroscopy : Confirm regiochemistry of pyrazole substitution (e.g., ¹H/¹³C NMR to distinguish C-3 vs. C-5 trifluoromethyl placement) .

- Mass Spectrometry (HRMS) : Validate molecular weights of intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in piperidine-pyrazole systems). demonstrates successful single-crystal analysis of similar pyrazole-piperidine derivatives .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, particularly for distinguishing rotational isomers in the piperidine ring .

- FT-IR Spectroscopy : Identify characteristic stretches (e.g., C-F at 1100–1250 cm⁻¹, N-H in pyrazole at ~3400 cm⁻¹) .

Q. How can HPLC conditions be optimized for purity analysis of this compound?

- Methodological Answer :

- Column Selection : Use reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with mobile phases like acetonitrile/water (0.1% TFA).

- Gradient Elution : Start with 40% acetonitrile, increasing to 90% over 20 minutes to resolve polar impurities.

- Detection : UV detection at 254 nm for trifluoromethyl and aromatic moieties. reports ≥98% purity using similar HPLC protocols .

Advanced Research Questions

Q. How can computational modeling predict the receptor-binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., G-protein-coupled receptors). Parameterize the trifluoromethyl group’s electrostatic contributions using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. highlights pyrazole derivatives’ binding to kinase targets, providing a template for simulation protocols .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and ATP concentration in kinase assays.

- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to account for inter-study variability. notes discrepancies in antimicrobial activity due to differences in bacterial strain selection .

- Orthogonal Validation : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling synthesis?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading).

- Response Surface Modeling : Central Composite Design (CCD) to maximize yield while minimizing byproducts. emphasizes computational reaction path searches coupled with DoE for efficient optimization .

Q. What methodologies assess the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to evaluate enzyme inhibition potential. recommends in vitro models for preliminary screening before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.